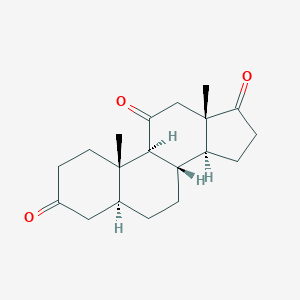
5α-Androstan-3,11,17-trion
Übersicht
Beschreibung
5alpha-Androstane-3,11,17-trione is a naturally occurring steroid hormone and a metabolite of androgens such as testosterone and dihydrotestosterone. It belongs to the class of androstane steroids and is characterized by its three ketone groups located at the 3, 11, and 17 positions on the steroid backbone .
Wissenschaftliche Forschungsanwendungen
5alpha-Androstane-3,11,17-trione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its role in androgen metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and the treatment of androgen-related disorders.
Wirkmechanismus
Target of Action
5alpha-Androstane-3,11,17-trione, also known as Androstanedione, is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is believed to interact with androgen receptors, similar to other androgens .
Mode of Action
As an androgen, it is likely to bind to androgen receptors and modulate gene expression . This can lead to a variety of physiological effects, particularly those related to the development and maintenance of male secondary sexual characteristics .
Biochemical Pathways
As an androgen, it is likely involved in the regulation of various physiological processes, including the development of male secondary sexual characteristics, the regulation of gonadotropin secretion , and potentially the modulation of inhibitory glycine and γ-aminobutyric acid (GABA) receptors .
Pharmacokinetics
It may also be subject to metabolic transformations by enzymes such as 5α-reductase and 17β-hydroxysteroid dehydrogenase .
Result of Action
As an androgen, it is likely to have a range of effects at the cellular level, including the modulation of gene expression and the regulation of various cellular processes .
Biochemische Analyse
Biochemical Properties
5alpha-Androstane-3,11,17-trione interacts with various enzymes and proteins in biochemical reactions. It is formed from androstenedione by 5α-reductase and from dihydrotestosterone (DHT) by 17β-hydroxysteroid dehydrogenase . It has some androgenic activity .
Cellular Effects
The effects of 5alpha-Androstane-3,11,17-trione on cells and cellular processes are complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5alpha-Androstane-3,11,17-trione exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
5alpha-Androstane-3,11,17-trione is involved in several metabolic pathways. It interacts with enzymes such as 5α-reductase and 17β-hydroxysteroid dehydrogenase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5alpha-Androstane-3,11,17-trione can be synthesized through various chemical methods. One common approach involves the oxidation of 5alpha-androstane derivatives using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the trione structure .
Industrial Production Methods
In industrial settings, 5alpha-Androstane-3,11,17-trione is often produced through biotechnological methods. For example, the compound can be synthesized from phytosterols using engineered microorganisms such as Mycobacterium neoaurum. This biotechnological approach involves the co-expression of enzymes like 5alpha-reductase and glucose-6-phosphate dehydrogenase to facilitate the conversion of phytosterols into the desired trione product .
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Androstane-3,11,17-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex steroid derivatives.
Reduction: Reduction reactions can convert the ketone groups into hydroxyl groups, leading to the formation of diols.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Diols: Reduction of the trione groups results in the formation of 5alpha-androstane-3,11,17-triol.
Substituted Steroids: Introduction of various functional groups through substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5alpha-Androstane-3,17-dione: Another metabolite of androgens with similar structural features but lacking the ketone group at the 11 position.
5alpha-Androstane-3,11-dione: Similar to 5alpha-Androstane-3,11,17-trione but without the ketone group at the 17 position.
Uniqueness
5alpha-Androstane-3,11,17-trione is unique due to its specific arrangement of three ketone groups, which imparts distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions with androgen receptors and other molecular targets, making it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,17H,3-10H2,1-2H3/t11-,13-,14-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHVOUYZPKSINF-XNTXBEAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036521 | |
| Record name | 5alpha-Androstane-3,11,17-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482-70-8 | |
| Record name | (5α)-Androstane-3,11,17-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5alpha-Androstane-3,11,17-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5alpha-Androstane-3,11,17-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5.ALPHA.-ANDROSTANE-3,11,17-TRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O04U1K43M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


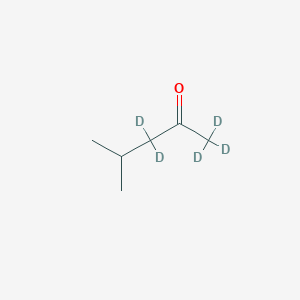
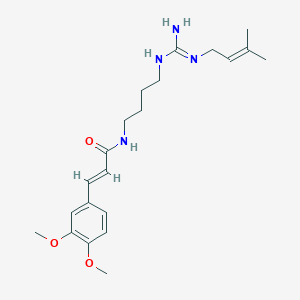
![Tris[N,N-bis(trimethylsilyl)amide]neodymium (III)](/img/structure/B130288.png)
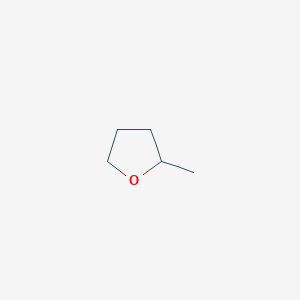
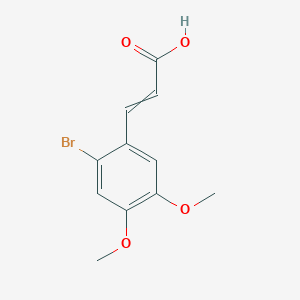
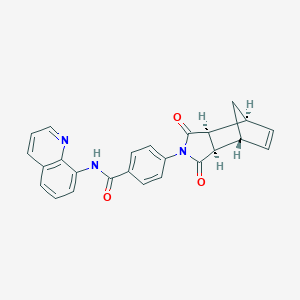

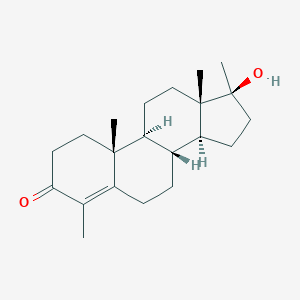
![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)
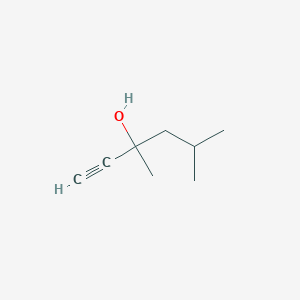
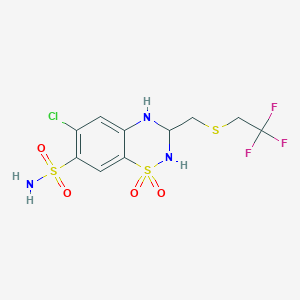

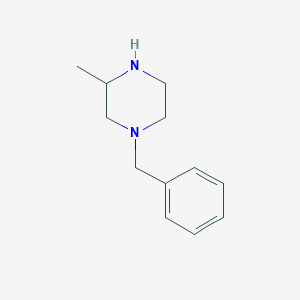
![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)
